Biochemical Potency Differentiation: Rogaratinib Exhibits a Distinct FGFR4 Inhibition Profile vs. Infigratinib and Pemigatinib
In biochemical kinase activity assays, Rogaratinib demonstrates a balanced pan-FGFR inhibition profile that includes potent activity against FGFR4, unlike some comparators. Specifically, Rogaratinib inhibits FGFR4 with an IC50 of 1.2 nM [1]. This contrasts sharply with the more selective FGFR1-3 inhibitors, Infigratinib and Pemigatinib, which show significantly weaker potency against FGFR4, with IC50 values of 60 nM and 30 nM, respectively [2]. This difference quantifies Rogaratinib's utility as a true pan-FGFR tool, capable of investigating biological systems where FGFR4 signaling is a driver.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 nM (FGFR4) |
| Comparator Or Baseline | Infigratinib: 60 nM; Pemigatinib: 30 nM |
| Quantified Difference | Rogaratinib is 50x and 25x more potent than Infigratinib and Pemigatinib, respectively, against FGFR4. |
| Conditions | Radiometric kinase activity assays (details in source publications) |
Why This Matters
For researchers modeling cancers driven by FGFR4, such as certain breast and hepatocellular carcinomas, Rogaratinib provides a potent tool compound that more effectively inhibits the target at achievable concentrations compared to FGFR1-3 selective alternatives.
- [1] Grünewald S, et al. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models. Int J Cancer. 2019;145(5):1346-1357. DOI: 10.1002/ijc.32224. View Source
- [2] Liu PCC, et al. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020;15(4):e0231877. DOI: 10.1371/journal.pone.0231877. View Source
